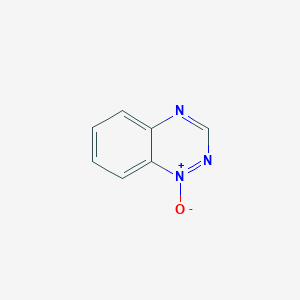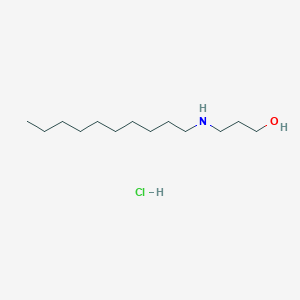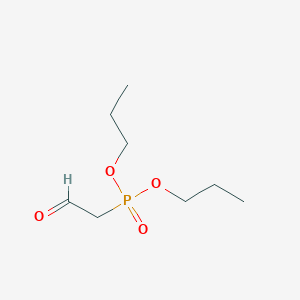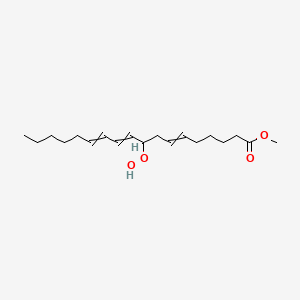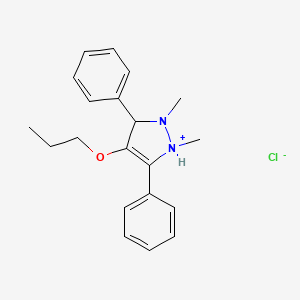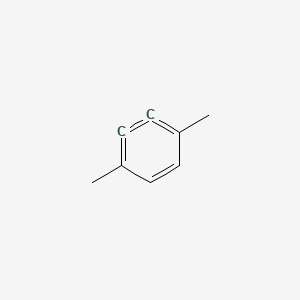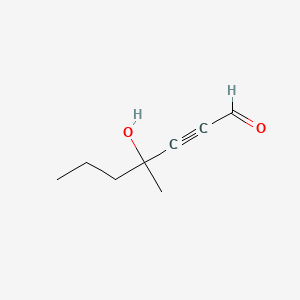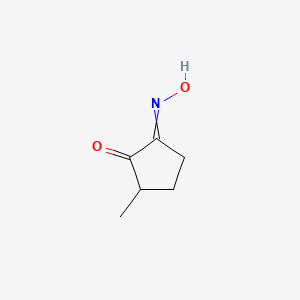![molecular formula C17H20O3 B14615583 1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene CAS No. 59276-90-3](/img/structure/B14615583.png)
1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene is an organic compound with the molecular formula C17H20O3 It is a derivative of benzene, featuring methoxy groups and a phenylethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene typically involves the following steps:
Condensation Reaction: The primary amines are condensed with corresponding aldehydes in methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: Reduction of the aromatic ring can lead to the formation of cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include quinones, cyclohexane derivatives, and various substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and phenylethyl substituent play a crucial role in its binding affinity and activity. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An aromatic ether with methoxy substituents at the 3- and 4-positions.
4-Ethyl-1,2-dimethoxybenzene: A derivative of benzene with ethyl and methoxy groups.
1,3-Dimethoxybenzene: A benzene derivative with methoxy groups at the 1 and 3 positions.
Uniqueness
1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy groups and a phenylethyl substituent makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
59276-90-3 |
|---|---|
Molekularformel |
C17H20O3 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
1,2-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C17H20O3/c1-18-15-11-8-13(9-12-15)7-10-14-5-4-6-16(19-2)17(14)20-3/h4-6,8-9,11-12H,7,10H2,1-3H3 |
InChI-Schlüssel |
QKYKTBZWORTWIG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


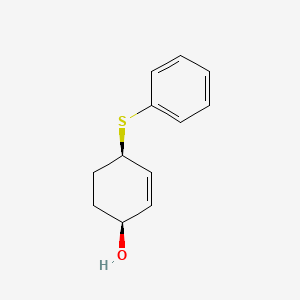
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
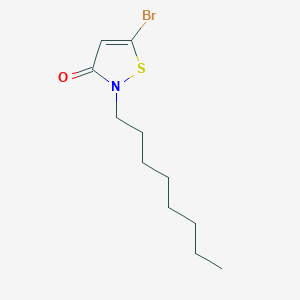
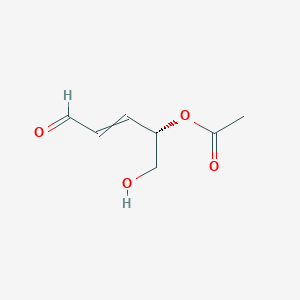
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)
![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
